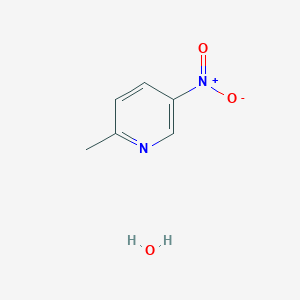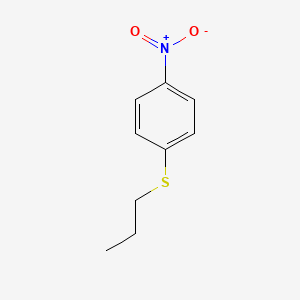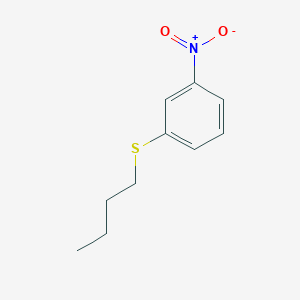
2-(2-Methylpropoxy)-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpropoxy)-3-nitropyridine is an organic compound belonging to the class of nitropyridines It features a pyridine ring substituted with a nitro group at the third position and a 2-methylpropoxy group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Nitration of 2-(2-Methylpropoxy)pyridine: : The synthesis of 2-(2-Methylpropoxy)-3-nitropyridine can be achieved through the nitration of 2-(2-Methylpropoxy)pyridine. This reaction typically involves the use of a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position on the pyridine ring.
-
Industrial Production Methods: : Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Reduction: : 2-(2-Methylpropoxy)-3-nitropyridine can undergo reduction reactions to convert the nitro group into an amino group. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon, or chemical reductants like tin(II) chloride in hydrochloric acid.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles. For example, reaction with sodium methoxide can lead to the formation of methoxy derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Major Products
Reduction: 2-(2-Methylpropoxy)-3-aminopyridine.
Substitution: 2-(2-Methylpropoxy)-3-methoxypyridine.
Applications De Recherche Scientifique
2-(2-Methylpropoxy)-3-nitropyridine has several applications in scientific research:
-
Medicinal Chemistry: : It serves as an intermediate in the synthesis of pharmaceutical compounds. The nitro group can be transformed into various functional groups, enabling the creation of diverse molecules with potential therapeutic properties.
-
Materials Science: : The compound can be used in the development of novel materials, including polymers and coatings, due to its unique chemical properties.
-
Biological Studies: : It can be employed in the study of enzyme interactions and inhibition, particularly in the context of nitroaromatic compounds.
-
Industrial Applications: : The compound’s derivatives may be used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism by which 2-(2-Methylpropoxy)-3-nitropyridine exerts its effects depends on the specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The molecular targets and pathways involved vary based on the derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methylpropoxy)-4-nitropyridine: Similar structure but with the nitro group at the fourth position.
2-(2-Methylpropoxy)-5-nitropyridine: Nitro group at the fifth position.
2-(2-Methylpropoxy)-6-nitropyridine: Nitro group at the sixth position.
Uniqueness
2-(2-Methylpropoxy)-3-nitropyridine is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different biological activities and chemical properties compared to its analogs.
Would you like more detailed information on any specific section?
Propriétés
IUPAC Name |
2-(2-methylpropoxy)-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-7(2)6-14-9-8(11(12)13)4-3-5-10-9/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIAWMKBDINUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(2E)-3-Nitroprop-2-EN-1-YL]oxy}oxane](/img/structure/B8025800.png)













